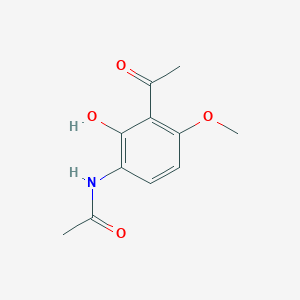

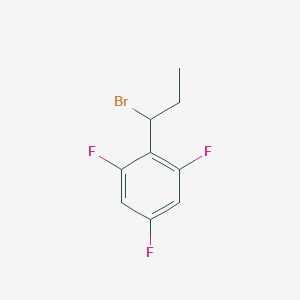

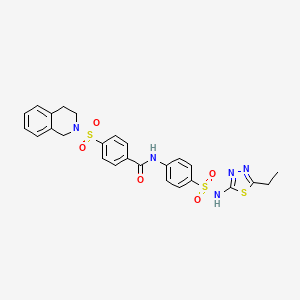

![molecular formula C26H17N3O3 B2934179 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile CAS No. 220957-67-5](/img/structure/B2934179.png)

3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile” is a chemical substance with the molecular formula C27H23NO5 . It is also known as "3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2H-chromene-2,5-dione" .

Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. Unfortunately, the specific structural details are not available in the current resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 617.4±55.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa value is predicted to be -2.94±0.70 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives

This compound is used as a precursor in the synthesis of a range of heterocyclic derivatives. For example, Elkholy (2007) demonstrated its role in generating pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives through reactions with hydrazine hydrate, phenylisothiocyanate, or benzoyl chloride. These derivatives have potential applications in medicinal chemistry due to their structural diversity (Elkholy, 2007).

Photovoltaic Properties

Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoline derivatives, indicating their utility in organic–inorganic photodiode fabrication. The study highlights the potential of these compounds in the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antibacterial Activity

Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from similar compounds and evaluated their antibacterial activity. This suggests potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Organic Electronics

The structural and optical properties of quinoline derivatives have been investigated for their applications in organic electronics, particularly in thin film formation for electronic devices. These studies suggest that the derivatives of the initial compound could be beneficial in developing materials with desirable electronic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Novel Synthetic Pathways

Abdallah et al. (2009) and other researchers have developed novel synthetic pathways involving this compound, leading to the creation of tetra- and penta-heterocyclic compounds incorporated with isoquinoline moiety. These synthetic strategies enhance the toolbox of organic chemists, enabling the creation of complex molecules for various applications (Abdallah, Hassaneen, & Abdelhadi, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-4-oxoquinolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O3/c27-16-20-15-22(26(32)29-14-8-7-13-23(20)29)28-17-21(24(30)18-9-3-1-4-10-18)25(31)19-11-5-2-6-12-19/h1-15,17,30H/b24-21+,28-17? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABGWCVJUVQJL-VGXWBGKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C=NC2=CC(=C3C=CC=CN3C2=O)C#N)C(=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C=NC2=CC(=C3C=CC=CN3C2=O)C#N)\C(=O)C4=CC=CC=C4)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

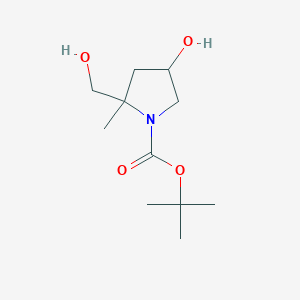

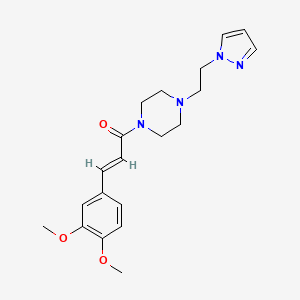

![4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2934097.png)

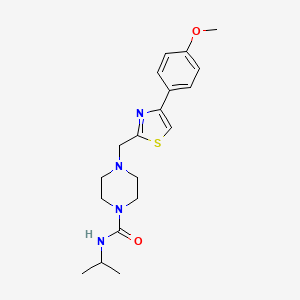

![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)

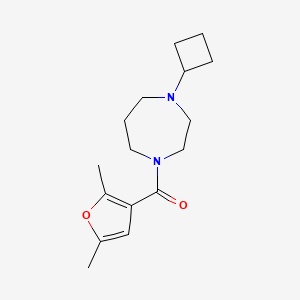

![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)

![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)